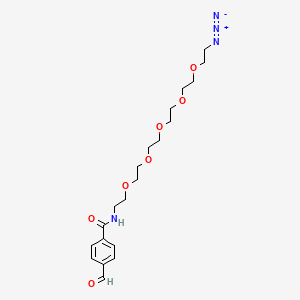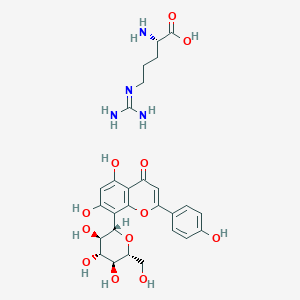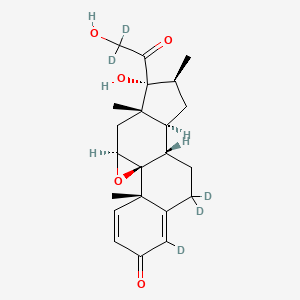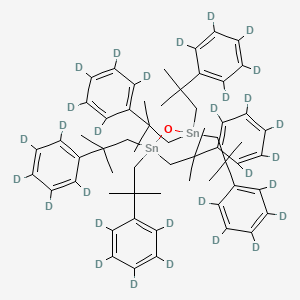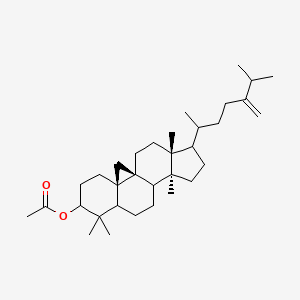![molecular formula C26H41NO2 B12426274 N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide, also known as (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide, is a compound with the molecular formula C26H41NO2 and a molecular weight of 399.6092 g/mol . This compound is a derivative of linoleic acid and is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of the amide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide typically involves the reaction of linoleic acid with 3-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Activation of Linoleic Acid: Linoleic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated linoleic acid is then reacted with 3-methoxybenzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide chain can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The compound can be reduced to the corresponding saturated amide using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: NaH in dimethylformamide (DMF), alkyl halides in anhydrous conditions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby modulating the release of neurotransmitters and exerting analgesic, anti-inflammatory, and neuroprotective effects .
Comparaison Avec Des Composés Similaires
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)linoleamide: Similar structure but with different substitution patterns on the benzyl ring.
N-(3-methoxyphenyl)linoleamide: Lacks the methoxy group on the benzyl ring.
N-(3-methoxyphenyl)methyl)stearamide: Saturated analog with no double bonds in the fatty acid chain.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in terms of its specific interactions with FAAH and its potential therapeutic benefits.
Propriétés
Formule moléculaire |
C26H41NO2 |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28) |
Clé InChI |
BMQBTHWVNBJSPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


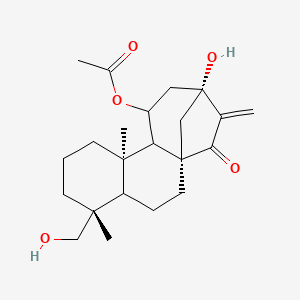
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
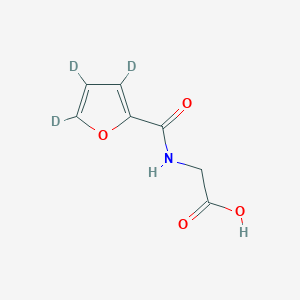
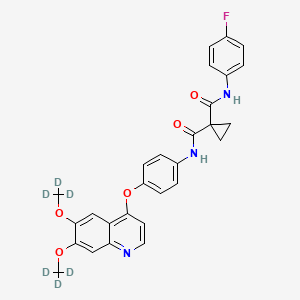
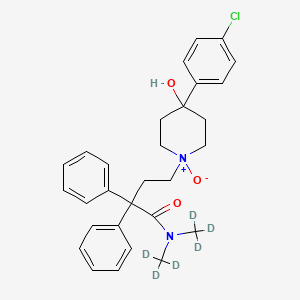
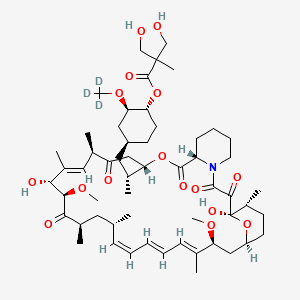
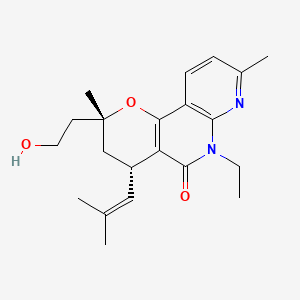
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
